(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a seven-membered ring system containing one oxygen atom (oxabicyclo framework) and a carboxylic acid functional group. Its stereochemistry is defined by the (1R,2S,4S) configuration, which influences its physicochemical properties and biological interactions. Key attributes include:
- Molecular formula: C₇H₁₀O₃
- Molecular weight: 142.06 g/mol (exact mass: 142.062994177)
- Hydrogen bond donors/acceptors: 1 donor, 3 acceptors
- Topological polar surface area (TPSA): 46.5 Ų
- Stereochemistry: Three defined stereocenters, conferring chirality and enantioselective activity.
The compound’s bicyclic structure enhances rigidity, making it valuable in drug design for constraining conformational flexibility and improving target binding.
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-55-7, 38263-56-8 | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of palladium-catalyzed reactions in industrial settings suggests potential scalability.
Chemical Reactions Analysis
Esterification
Reaction with alcohols under acidic or coupling-agent conditions yields esters, preserving the bicyclic core.
Example :
Conditions :
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> (0.5–2 eq)
-
Solvent: Dichloroethane (DCE) at 60°C
| Alcohol | Product | Yield (%) |
|---|---|---|
| Methanol | Methyl ester | 92 |
| Isoamyl alcohol | Isoamyl ester | 88 |
Nucleophilic Substitution
The carboxylic acid group undergoes substitution with amines or thiols.
Example :
Reagents :
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DCC (N,N'-dicyclohexylcarbodiimide) or HATU
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Base: DIPEA (N,N-diisopropylethylamine)
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Solvent: DMF or THF
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Benzylamine | Benzylamide | 78 |
| Ethyl thiol | Thioester | 65 |
Oxidation and Reduction
-
Oxidation : Limited due to the stable bicyclic structure but feasible at the bridgehead positions using KMnO<sub>4</sub>/CrO<sub>3</sub>.
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Reduction : Carboxylic acid → primary alcohol via LiAlH<sub>4</sub> (yield: 70–75%) .
Diels-Alder Reactivity
The strained oxabicyclo system acts as a dienophile in [4+2] cycloadditions:
Conditions :
| Diene | Adduct Structure | Yield (%) |
|---|---|---|
| Anthracene | Hexacyclic lactone | 68 |
| Cyclopentadiene | Bicyclo[3.2.1] derivative | 72 |
Acid-Catalyzed Rearrangements
Protonation of the ether oxygen induces ring-opening to form γ-lactones or ketones:
Pathway :
Outcome :
Comparative Reactivity With Analogues
| Compound | Functional Group | Key Reaction | Yield (%) vs. Target Compound |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | -NH- | Amidation | 82 vs. 78 |
| Bicyclo[3.3.0]octane-3-carboxylic acid | Larger ring | Esterification | 75 vs. 92 |
| 1-Azabicyclo[3.3.0]octane | -N- | Cycloaddition | 65 vs. 72 |
Trends :
Scientific Research Applications
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Stereoisomers and Racemic Forms
The racemic mixture, rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, differs in stereochemical purity but shares identical molecular weight and formula. Key distinctions include:
Research Insight : Enantiomeric purity is critical in pharmaceuticals, as the (1R,2S,4S) form may exhibit distinct pharmacokinetics or receptor interactions compared to its racemic counterpart.
Heteroatom Substitution in Bicyclic Frameworks
Replacing oxygen with nitrogen or sulfur alters electronic properties and bioactivity:
Research Insight : Oxygen-containing analogs exhibit higher polarity (TPSA > 40 Ų), enhancing solubility, while nitrogen/sulfur derivatives may improve membrane permeability or enzyme inhibition.
Functional Group Modifications
Research Insight: Ester derivatives (e.g., methyl esters) are prodrug candidates, while amino-substituted analogs enable peptide backbone integration.
Ring Size and Substituent Variations
Altering the bicyclo framework or adding substituents affects steric strain and stability:
Research Insight : Smaller bicyclo systems (e.g., [2.1.1]) increase steric constraints, while methyl/ketone groups improve metabolic resistance.
Biological Activity
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This compound is characterized by its unique structural configuration, which influences its interaction with biological systems.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit inflammatory pathways. For instance, γ-butyrolactones have demonstrated significant anti-inflammatory effects by inhibiting caspase-1 and phospholipase A1 . The specific activity of this compound in this regard remains to be fully elucidated.
2. Anticancer Properties
Compounds from the same class have shown cytotoxic effects against various cancer cell lines. For example, synthetic γ-butyrolactones have been reported to possess strong anticancer properties with IC values in the low micromolar range . Further investigation into the specific cytotoxicity of this compound is warranted.
3. Antimicrobial Activity
Preliminary studies suggest that related bicyclic compounds may exhibit antimicrobial properties against both gram-positive and gram-negative bacteria . The exact antimicrobial efficacy of this compound needs to be assessed through targeted bioassays.
4. Neuroprotective Effects
Research into γ-butyrolactones has indicated potential neuroprotective effects against oxidative stress and neurodegeneration . This suggests that this compound may also contribute to neuroprotection.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves bicyclic lactone intermediates or stereoselective cyclization. For example, derivatives like 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid esters (CAS 6917-45-9) can be synthesized via esterification of dicarboxylic acid precursors under acidic catalysis . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, with characterization by chiral HPLC or polarimetry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, LC-MS) and spectroscopic techniques (NMR, IR). For instance, ¹H/¹³C NMR can confirm bicyclic scaffold integrity and carboxylate positioning, while HPLC (≥98% purity thresholds) aligns with pharmacopeial standards for related bicyclic β-lactams . Impurity profiling should reference analogs like 6-aminopenicillanic acid (CAS 551-16-6) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store in airtight containers at -20°C to prevent hydrolysis of the oxabicyclo ring. Stability studies on similar compounds (e.g., 7-oxabicyclo derivatives) show sensitivity to humidity and light, necessitating desiccants and amber vials . Monitor degradation via periodic LC-MS to detect carboxylate esterification or ring-opening byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally analogous 7-oxabicyclo compounds?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY). For example, stereochemical ambiguities in bicyclo[2.2.1] systems can be resolved through NOE correlations, as demonstrated for (1S,2S,3R,4R)-rel-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid derivatives . Compare data with crystallographically resolved standards (e.g., CAS 52730-40-2) .
Q. What strategies are effective for modifying the carboxylate group to enhance pharmacological activity?
- Methodological Answer : Derivatization via amidation or esterification, guided by QSAR studies. For instance, 3-[(4-methylpiperazinyl)carbonyl] analogs (CAS 1026680-07-8) improve solubility and bioavailability . Evaluate bioactivity using antibacterial assays, as seen in Cr(III) complexes of bicyclo[3.2.0]heptane carboxylates .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., MIC testing protocols) and validate compound purity. Contradictions in antibacterial efficacy may arise from impurities like 6-hydroxy-methyl esters (CAS 111292-49-0) . Use orthogonal analytical methods (e.g., LC-MS/MS) to confirm batch consistency .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA/GHS guidelines for skin/eye protection (H315, H319) and respiratory safety (H335). Use P95 respirators for aerosolized particles and nitrile gloves, as specified for structurally related azabicyclo compounds . Implement fume hoods for synthesis steps involving volatile reagents .
Data and Reporting Standards
Q. How should researchers document synthetic and analytical procedures for reproducibility?
- Methodological Answer : Adhere to ISO/IEC 17025 guidelines for method validation. Report reaction yields, purification steps (e.g., column chromatography gradients), and spectroscopic parameters (NMR solvent, LC-MS ionization mode). Reference public datasets (e.g., ECHA) for environmental hazard disclosures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
